molecular formula C9H12Cl2N2O2 B2824695 Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate hydrochloride CAS No. 2287259-57-6

Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate hydrochloride

Cat. No.: B2824695
CAS No.: 2287259-57-6
M. Wt: 251.11
InChI Key: RPVSDHGNNIFPLN-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate hydrochloride is a chiral amino acid ester derivative featuring a 6-chloropyridin-3-yl substituent. This compound is structurally characterized by a methyl ester group at the carboxylate position and a hydrochloride salt at the amino group, enhancing its stability and solubility in polar solvents.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2.ClH/c1-14-9(13)7(11)4-6-2-3-8(10)12-5-6;/h2-3,5,7H,4,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVSDHGNNIFPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CN=C(C=C1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloropyridine and methyl acrylate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate hydrochloride with structurally related amino acid ester hydrochlorides, focusing on substituent effects, synthesis, and properties.

Table 1: Comparative Analysis of Amino Acid Ester Hydrochlorides

Compound Name Substituent Melting Point (°C) Synthesis Method Key Reactivity/Applications References
Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate HCl 6-Chloropyridin-3-yl Not reported Thionyl chloride/MeOH esterification Potential bioactive intermediate
(S)-Methyl 2-amino-3-(1H-indol-3-yl)propanoate HCl 1H-Indol-3-yl (Tryptophan) 99.80% yield Thionyl chloride/MeOH esterification Neurotransmitter analog synthesis
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate 4-Nitrophenyl Not reported Methanol/thionyl chloride etherification Intermediate for nitro-to-amine reduction
(S)-2-amino-3-(4-aminophenyl)propan-1-ol 4-Aminophenyl Not reported Sodium borohydride reduction of nitro precursor Drug candidate synthesis

Key Observations:

Substituent Effects :

  • The 6-chloropyridin-3-yl group in the target compound introduces a heteroaromatic ring with chlorine, likely enhancing electrophilic substitution resistance compared to phenyl or indole analogs. This contrasts with the 4-nitrophenyl group in , which is highly electron-deficient and prone to reduction (e.g., to an amine) .
  • The 1H-indol-3-yl substituent (as in tryptophan derivatives) confers π-stacking capabilities and bioactivity relevant to neurotransmitter analogs .

Synthesis: All compounds utilize thionyl chloride in methanol for esterification or etherification, confirming the generality of this method for amino acid derivatives . Post-synthetic modifications (e.g., nitro reduction in ) highlight the versatility of these intermediates in multi-step syntheses.

This contrasts with indole-based esters, which are more commonly linked to CNS-targeting drugs .

Research Findings and Structural Validation

  • Crystallographic Analysis : Analogous compounds (e.g., indole derivatives) are routinely characterized using X-ray crystallography via programs like SHELX and ORTEP-3, ensuring accurate structural validation .
  • Stereochemical Integrity : The (S)-configuration in related compounds () underscores the importance of chiral purity in bioactive molecules, achievable via controlled synthesis and recrystallization .

Biological Activity

Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C₁₂H₁₄ClN₂O₂·HCl
  • Molecular Weight : Approximately 270.7 g/mol
  • Melting Point : 213–216 °C

The compound features a pyridine ring substituted with chlorine, which contributes to its unique biological properties and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the pyridine ring facilitates π-π interactions. These interactions can modulate the activity of enzymes or receptors, potentially leading to therapeutic effects such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular responses.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antiviral Properties : Preliminary studies suggest potential efficacy against viral infections.
  • Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation.
  • Antimicrobial Effects : Exhibits activity against certain bacterial strains, indicating potential as an antimicrobial agent.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntiviralEffective against specific viral strains
AnticancerInhibits proliferation in cancer cell lines
AntimicrobialActive against Gram-positive and Gram-negative bacteria

Case Study: Anticancer Activity

In a study assessing the anticancer properties of this compound, researchers found that it significantly reduced cell viability in various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest, highlighting its potential as a chemotherapeutic agent.

Case Study: Antiviral Effects

Another investigation focused on the antiviral properties of this compound, revealing its potential to inhibit viral replication in vitro. The study noted that the compound's interaction with viral proteins might disrupt their function, providing a basis for further development as an antiviral drug.

Comparison with Similar Compounds

This compound can be compared with other similar compounds based on their structural characteristics and biological activities.

Compound NameStructural FeaturesNotable Activities
Methyl 2-amino-3-(1H-indol-3-yl)propanoateIndole ring instead of pyridineAnticancer, antimicrobial
Methyl 2-amino-3-(6-fluoroindol-3-yl)propanoateFluorine substitution on indoleAntiviral, enzyme inhibition

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate hydrochloride to ensure high purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions (e.g., solvent choice, stoichiometry, and temperature). For structurally analogous compounds, dichloromethane and triethylamine are commonly used as solvent/catalyst systems to introduce functional groups efficiently . Post-synthesis purification via recrystallization or high-performance liquid chromatography (HPLC) is critical to achieve >95% purity, as demonstrated in protocols for similar amino acid derivatives .

Q. How can researchers validate the molecular structure of this compound using crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) paired with SHELX software is the gold standard for structural validation. SHELXL refines atomic coordinates and thermal parameters, while ORTEP-III generates graphical representations of electron density maps . For hydrochloride salts, ensure hydrogen atom positions (e.g., protonated amine) are resolved via difference Fourier maps to confirm salt formation .

Q. What spectroscopic methods are most effective for characterizing the hydrochloride salt form?

  • Methodological Answer : Use a combination of:

  • NMR : 1^1H and 13^13C NMR to confirm the ester group (δ ~3.7 ppm for methyl ester) and aromatic protons from the chloropyridinyl moiety .
  • FT-IR : Peaks at ~2500–2800 cm1^{-1} (N–H stretch of hydrochloride salt) and ~1740 cm1^{-1} (ester C=O stretch) .
  • Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion [M+H]+^+ and isotopic pattern matching the chlorine atom .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data obtained for this compound?

  • Methodological Answer : Contradictions often arise from disordered solvent molecules or incorrect space group assignment. Re-analyze data using the PLATON toolkit to check for missed symmetry or twinning. If disorder persists, apply the SQUEEZE algorithm (included in SHELX) to model solvent regions . Cross-validate results with solid-state NMR to confirm hydrogen bonding patterns in the crystal lattice .

Q. What strategies are recommended for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use programs like AutoDock Vina to predict binding modes, focusing on the chloropyridine ring’s electrostatic interactions with hydrophobic pockets .
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure real-time binding kinetics. For example, analogous compounds with nitro or sulfonyl groups show sub-μM affinity to neurotransmitter receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding .

Q. How can synthetic byproducts or degradation products be identified and mitigated during scale-up?

  • Methodological Answer :

  • LC-MS/MS : Monitor reaction mixtures for impurities (e.g., de-esterified products or hydrolyzed chloropyridine derivatives) .
  • Forced Degradation Studies : Expose the compound to heat, light, and humidity, then analyze using stability-indicating HPLC methods .
  • Process Optimization : Replace batch reactors with continuous flow systems to minimize side reactions, as demonstrated for industrial-scale amino acid derivatives .

Key Research Recommendations

  • Prioritize crystallographic validation early in synthesis workflows to avoid misassignment of stereochemistry .
  • Explore structure-activity relationships (SAR) by synthesizing derivatives with varied substituents (e.g., replacing Cl with Br or CN) to assess biological activity trends .
  • Leverage computational chemistry (e.g., DFT for charge distribution analysis) to predict reactivity and stability under physiological conditions .

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